Daunorubicin hydrochloride

Vue d'ensemble

Description

Daunorubicin hydrochloride is an anthracycline aminoglycoside used primarily as a chemotherapy medication. It is derived from the bacterium Streptomyces peucetius and is used to treat various types of cancer, including acute myeloid leukemia, acute lymphoblastic leukemia, and chronic myelogenous leukemia . This compound is known for its potent antineoplastic properties, which inhibit the growth and proliferation of cancer cells.

Mécanisme D'action

Target of Action

Daunorubicin hydrochloride primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, playing a crucial role in DNA replication and transcription .

Mode of Action

This compound interacts with DNA by intercalation between base pairs . This process involves the insertion of daunorubicin molecules between the base pairs of the DNA helix, causing distortion of the DNA structure. Additionally, daunorubicin inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This results in the inhibition of DNA and RNA synthesis, thereby preventing the replication of cancer cells .

Biochemical Pathways

The intercalation of daunorubicin into DNA and its inhibition of topoisomerase II disrupts several biochemical pathways. This leads to the inhibition of DNA replication and RNA transcription , which are crucial for cell growth and division . The disruption of these pathways results in the induction of apoptosis , or programmed cell death .

Pharmacokinetics

This compound is metabolized in the liver and excreted through the bile duct and urinary system . Its elimination half-life is approximately 26.7 hours . The pharmacokinetics of daunorubicin can be influenced by genetic polymorphisms of genes involved in its transport and metabolism . These factors can contribute to the variability in treatment outcomes among patients.

Result of Action

The primary result of daunorubicin’s action is the induction of apoptosis in cancer cells . By inhibiting DNA and RNA synthesis, daunorubicin prevents the replication of cancer cells, leading to cell death. This slows or stops the growth of cancer cells in the body .

Action Environment

The action, efficacy, and stability of daunorubicin can be influenced by various environmental factors. These include the presence of other chemotherapy drugs (such as cytarabine), the type of tumor, and the degree of response . Additionally, the drug’s action can be affected by the patient’s genetic makeup, which can influence the drug’s metabolism and transport .

Analyse Biochimique

Biochemical Properties

Daunorubicin hydrochloride interacts with DNA by intercalation and inhibition of macromolecular biosynthesis . This inhibits the progression of the enzyme topoisomerase II, which relaxes supercoils in DNA . Without the action of topoisomerase II, these DNA supercoils interfere in the transcription of DNA . Daunorubicin also interacts with deoxyribonucleic acid (DNA), thereby inhibiting DNA replication and repair as well as ribonucleic acid (RNA) and protein synthesis .

Cellular Effects

This compound slows or stops the growth of cancer cells in the body . It interferes with DNA and RNA synthesis, inducing cardiac toxicity and may be mutagenic and carcinogenic . Daunorubicin may cause certain severe blood and bone marrow disorders (low red blood cells/white blood cells/platelets). This can affect your body’s ability to stop bleeding or fight infection .

Molecular Mechanism

This compound works by blocking the function of topoisomerase II . It inhibits DNA synthesis by binding to nucleic acids and preventing them from assembling into the DNA double helix structure . Because DNA is essential for cells to function, daunorubicin slows or stops the growth of cancer cells in your body .

Temporal Effects in Laboratory Settings

Protection of the injection from light is recommended as photoinactivation of this compound exposed to radiation of 366 nm and fluorescent light has been reported . Significant losses due to light exposure for a sufficient time may occur at concentrations below 100 mcg/mL .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . The drug is extensively used in chemotherapy for diverse types of cancer . Over the years, evidence has suggested that the mechanisms by which daunorubicin causes cytotoxic effects are also associated with interactions at the membrane level .

Metabolic Pathways

This compound is extensively metabolized in the liver and other tissues, mainly by cytoplasmic aldo-keto reductases, producing daunorubicinol, the major metabolite which has antineoplastic activity . It is eliminated hepatically with 40% of daunorubicin excreted in the bile while 25% is excreted in an active form by urinary excretion .

Transport and Distribution

This compound is rapidly and widely distributed in tissues, with highest levels in the spleen, kidneys, liver, lungs, and heart . The drug binds to many cellular components, particularly nucleic acids . There is no evidence that daunorubicin crosses the blood-brain barrier, but the drug apparently crosses the placenta .

Subcellular Localization

This compound shows a broad distribution across the bilayer thickness of the cell membrane, with a preferential location in the phospholipid tails . The drug permeates all types of membranes to different degrees, interacts with phospholipids through electrostatic and hydrophobic bonds, and causes alterations in the biophysical properties of the bilayers, namely in membrane fluidity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Daunorubicin hydrochloride is synthesized through a series of chemical reactions involving the modification of its daunosamine moiety. The synthetic process often includes alkylation under phase-transfer catalysis and amine addition across an activated multiple bond . The preparation of daunorubicin derivatives involves hydrolysis of the parent molecule to yield aglycon and daunosamine, followed by synthetic transformations and final assembly into the target molecule .

Industrial Production Methods: Industrial production of this compound typically involves extraction from fermentation broths, followed by evaporation of the extract and purification of the crude product using chromatography. The chromatography process utilizes a column containing silica gel as the adsorbent and a mixture of chloroform and methanol containing formic acid as the eluent .

Analyse Des Réactions Chimiques

Types of Reactions: Daunorubicin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the N-phosphorylation of daunorubicin, which involves synthetic approaches to obtain daunorubicin derivatives containing azide and propargyl fragments .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include phosphonate and bisphosphonate derivatives, which are obtained through methods such as click chemistry and direct amidation . These reactions often require specific conditions, such as the presence of formic acid in the eluent during chromatography .

Major Products Formed: The major products formed from the chemical reactions of this compound include various daunorubicin derivatives, such as phosphonate and bisphosphonate derivatives. These derivatives are synthesized to enhance the compound’s cytotoxicity and therapeutic efficacy .

Applications De Recherche Scientifique

Clinical Applications

Daunorubicin hydrochloride is predominantly indicated for:

- Acute Lymphoblastic Leukemia (ALL) : It is effective in both adults and children, often used in combination with other agents to enhance remission rates. Studies show that daunorubicin significantly increases the complete remission rate when combined with vincristine and prednisone, achieving rates from 47% to 83% in adults .

- Acute Myeloid Leukemia (AML) : The drug is utilized as a remission induction therapy, either alone or in combination with cytarabine. In adult patients, it can achieve a complete remission rate of 40-50% as a single agent, which can increase to 53-65% when used with cytarabine .

- Chronic Myelogenous Leukemia (CML) : Daunorubicin has been shown to be effective in treating the blastic phase of this disease .

- Kaposi's Sarcoma : It has also been applied in cases of Kaposi's sarcoma, particularly in patients with compromised immune systems .

- Neuroblastoma : Daunorubicin is part of the treatment regimen for neuroblastoma, especially in pediatric cases .

Pharmacokinetics and Mechanism of Action

Daunorubicin exerts its anti-cancer effects by intercalating DNA, thereby inhibiting topoisomerase II activity, which is crucial for DNA replication and transcription. This leads to apoptosis of rapidly dividing cancer cells. The pharmacokinetics of daunorubicin demonstrate significant inter-individual variability influenced by genetic polymorphisms affecting drug metabolism and transport .

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Area Under Curve (AUC) | Varies significantly among individuals |

| Clearance (CL) | Higher clearance linked to better clinical outcomes |

| Maximum Concentration (Cmax) | Lower levels associated with complete remission |

Combination Therapies

This compound is frequently used in combination therapies to improve efficacy:

- CHOP Regimen : This includes cyclophosphamide, daunorubicin, vincristine, and prednisone for treating aggressive lymphomas .

- CPX-351 : A liposomal formulation combining daunorubicin and cytarabine at a 5:1 molar ratio has shown synergistic effects in treating newly diagnosed therapy-related acute myeloid leukemia .

Ongoing Research and Clinical Trials

Numerous clinical trials are evaluating the efficacy of daunorubicin in various settings:

- A phase II trial is investigating the combination of this compound with cytarabine and nilotinib for newly diagnosed acute myeloid leukemia patients .

- Research continues into its pharmacogenomics to optimize dosing regimens based on individual genetic profiles, aiming to minimize toxicity while maximizing therapeutic outcomes .

Case Studies

Several case studies highlight the effectiveness of daunorubicin:

- A study on pediatric acute lymphoblastic leukemia showed that patients receiving daunorubicin as part of their treatment regimen had improved survival rates compared to those who did not receive it .

- Another case demonstrated successful treatment outcomes in adult patients with acute myeloid leukemia when combined with cytarabine, emphasizing the importance of tailored therapy based on individual patient responses .

Comparaison Avec Des Composés Similaires

- Doxorubicin

- Epirubicin

- Idarubicin

Daunorubicin hydrochloride stands out due to its specific therapeutic applications and its role as a precursor in the synthesis of other anthracycline derivatives.

Propriétés

Numéro CAS |

23541-50-6 |

|---|---|

Formule moléculaire |

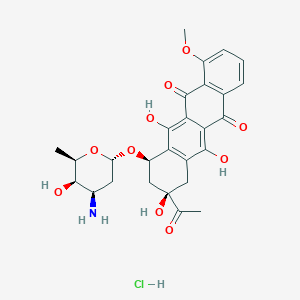

C27H29NO10.HCl C27H30ClNO10 |

Poids moléculaire |

564.0 g/mol |

Nom IUPAC |

(9S)-9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10?,14?,16?,17?,22?,27-;/m0./s1 |

Clé InChI |

GUGHGUXZJWAIAS-KNRITFDJSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

SMILES isomérique |

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl |

Apparence |

Red to Dark Red Solid |

melting_point |

370 to 374 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

67463-64-3 72402-72-3 70629-85-5 76793-43-6 63950-07-2 23541-50-6 |

Description physique |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Solubilité |

Soluble (NTP, 1992) |

Synonymes |

(8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Hydrochloride; (8S-cis)-Daunomycin Hydrochloride; 13-Dihydrocarminomycin; Cerubidine; Daunoblastin; Daunomycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.